Tin bis(trifluoromethylsulfonyl)imide
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Overview
Description
Tin bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula Sn[N(SO2CF3)2]2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high thermal stability and low toxicity, making it a valuable component in many scientific and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tin bis(trifluoromethylsulfonyl)imide typically involves the reaction of tin compounds with bis(trifluoromethylsulfonyl)imide. One common method is the reaction of tin(IV) chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Tin bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with various metal ions, which can alter its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents, metal salts, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, coordination reactions with metal ions can result in the formation of stable metal complexes .
Scientific Research Applications
Tin bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tin bis(trifluoromethylsulfonyl)imide involves its ability to form stable complexes with various metal ions. These complexes can alter the reactivity and properties of the compound, making it useful in a wide range of applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the metal ions it interacts with .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethylsulfonyl)imide: A related compound with similar properties but without the tin component.
Lithium bis(trifluoromethylsulfonyl)imide: Commonly used in lithium-ion batteries due to its high ionic conductivity.
Silver bis(trifluoromethylsulfonyl)imide: Used as a catalyst in organic synthesis reactions.
Uniqueness
Tin bis(trifluoromethylsulfonyl)imide is unique due to its combination of high thermal stability, low toxicity, and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high-performance materials and catalysts .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tin(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Sn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQBLPURKYVWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2O8S4Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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